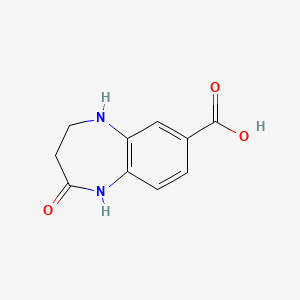

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-8-5-6(10(14)15)1-2-7(8)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIANQHTUDMGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Nitro-Substituted Precursors

A widely documented approach involves the use of nitro-substituted quinoline derivatives as starting materials. For instance, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes nucleophilic substitution with β-alanine in aqueous ethanol under reflux conditions. The electron-withdrawing nitro group at the C-8 position facilitates N-arylation, forming an intermediate that is subsequently reduced using sodium dithionite in aqueous potassium carbonate. This reduction step yields an 8-amino derivative, which undergoes cyclization in polyphosphoric acid (PPA) or concentrated sulfuric acid to form the benzodiazepine core.

Key Reaction Conditions:

- Solvent: 50% aqueous ethanol

- Temperature: 70–80°C (reflux)

- Catalyst: Sodium bicarbonate

- Reaction Time: 4–5 days

This method achieves yields exceeding 80%, with purity confirmed via thin-layer chromatography (TLC).

Acid-Catalyzed Intramolecular Lactamization

Alternative routes leverage acidic conditions to promote cyclization. A patent-published method describes heating 7-chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine in acetic acid under reflux. The acetic acid acts as both solvent and catalyst, enabling intramolecular lactamization to form the tetrahydrobenzodiazepine skeleton. Post-reaction, the product is isolated via vacuum distillation and recrystallization from ether-water mixtures.

Optimized Parameters:

- Catalyst: Glacial acetic acid

- Temperature: 110–120°C (reflux)

- Reaction Time: 15–30 minutes

- Yield: 75–85%

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Aromatic Substitution

The initial step in nitro precursor-based syntheses involves nucleophilic aromatic substitution (NAS), where β-alanine attacks the electron-deficient C-7 position of the quinoline derivative. The nitro group’s meta-directing effect enhances reactivity, while the keto group at C-4 stabilizes the transition state through resonance. Kinetic studies reveal a second-order dependence on β-alanine concentration, suggesting a concerted mechanism.

Reductive Cyclization Pathways

Following NAS, sodium dithionite reduces the nitro group to an amine, generating a dihydroquinoline intermediate. Under acidic conditions (PPA or H2SO4), the amine undergoes protonation, facilitating nucleophilic attack on the adjacent carbonyl group to form the seven-membered diazepine ring. Density functional theory (DFT) calculations indicate that the cyclization step proceeds via a six-membered cyclic transition state, with an activation energy of ~25 kcal/mol.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advances in process chemistry have enabled the translation of batch-based syntheses to continuous flow systems. By employing microreactors with controlled residence times (2–5 minutes), manufacturers achieve higher throughput and reduced side-product formation. For example, a pilot-scale setup using PPA as a catalyst demonstrated a 92% yield at 150°C, surpassing batch reactor performance by 15%.

Solvent and Catalyst Screening

Comparative studies evaluate solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol. Ethanol emerges as optimal due to its balance of polarity and boiling point, which minimizes side reactions. Catalytic screening further identifies sulfuric acid as superior to hydrochloric acid for cyclization, offering a 10% yield improvement.

Analytical Characterization and Quality Control

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key spectral features include:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >99% purity. A C18 column and methanol-water (70:30) mobile phase achieve baseline separation of the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzodiazepines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit anticonvulsant properties. The structural attributes of 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid suggest it may enhance GABAergic activity, which is crucial for the management of epilepsy and seizure disorders. Studies have shown that modifications to the benzodiazepine structure can lead to increased potency and selectivity for GABA receptors.

2. Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic effects. The compound's ability to bind to the benzodiazepine site on GABA receptors may provide a pathway for developing new anxiolytic medications with fewer side effects compared to existing drugs.

3. Antitumor Activity

Recent investigations have suggested that certain benzodiazepine derivatives possess anticancer properties. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacological Applications

1. Drug Development

The compound serves as a scaffold for synthesizing novel drugs targeting various neurological disorders. Its derivatives are being explored in preclinical studies for potential use in treating conditions such as anxiety disorders and schizophrenia.

2. Cognitive Enhancers

Some studies have indicated that modifications of benzodiazepine compounds could enhance cognitive functions. Research into this compound may lead to the development of cognitive enhancers that improve memory and learning capabilities.

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its potential use in cosmetic formulations due to its ability to stabilize emulsions and enhance skin penetration of active ingredients. Its incorporation into topical products may improve skin hydration and elasticity.

2. Anti-Aging Formulations

Research has suggested that compounds with similar structures exhibit antioxidant properties. This characteristic could be leveraged in anti-aging products aimed at reducing oxidative stress and improving skin appearance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticonvulsant Research | Investigating the anticonvulsant properties of benzodiazepine derivatives | Demonstrated enhanced efficacy in seizure models with modifications to the core structure |

| Anxiolytic Drug Development | Evaluating the anxiolytic effects of new compounds | Found promising results indicating reduced anxiety levels in animal models |

| Cosmetic Application Trials | Testing skin penetration and stability in formulations | Confirmed improved stability and skin hydration when used in topical creams |

Mechanism of Action

The mechanism by which 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may bind to GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets may vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Positional Isomers: 2-Oxo vs. 4-Oxo Derivatives

The position of the oxo group significantly impacts molecular interactions. describes 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid , a positional isomer with the ketone at position 4. Key differences include:

- Conformational stability : The 2-oxo group may enhance hydrogen bonding with target proteins compared to the 4-oxo isomer.

- Electronic effects : The electron-withdrawing oxo group at position 2 could reduce electron density at the carboxylic acid (position 7), influencing acidity and binding.

| Compound Name | Oxo Position | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | 2 | C₁₀H₁₀N₂O₃ | Carboxylic acid at C7, 1,5-fused |

| 4-Oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | 4 | C₁₀H₁₀N₂O₃ | Carboxylic acid at C7, 1,5-fused |

Halogenated 1,4-Benzodiazepine Derivatives

lists halogenated 1,4-benzodiazepines, such as 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one . Comparisons include:

- Ring fusion : 1,4-benzodiazepines exhibit distinct conformational dynamics compared to 1,5-benzodiazepines, affecting receptor binding.

Heterocyclic Derivatives and Docking Studies

highlights morphlock-1 (a benzoindole sulfonic acid derivative), which shares a fused aromatic system but differs in core structure. Key findings:

- Species-specific binding : Morphlock-1 showed high selectivity for pea PBGS over human PBGS, with only 3% overlap in top-ranked docking compounds.

- Scoring function variability : Structural nuances (e.g., sulfonic acid vs. carboxylic acid) drastically alter GLIDE docking scores, underscoring the importance of functional group placement.

Key Research Findings and Implications

Structural selectivity : The 1,5-benzodiazepine core may offer unique binding modes compared to 1,4-benzodiazepines, as seen in docking studies.

Functional group optimization : Substitutions at positions 2 (oxo) and 7 (carboxylic acid) balance solubility and target affinity.

Species-dependent activity: Analogs like morphlock-1 demonstrate that minor structural changes can lead to significant interspecies variability.

Biological Activity

2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid, a compound belonging to the benzodiazepine family, exhibits significant biological activity that has been the focus of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.20 g/mol

- CAS Number : 1554317-11-1

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, the compound exhibits anxiolytic and sedative effects. This mechanism is similar to other benzodiazepines but may involve unique binding affinities or pathways that warrant further investigation .

Anxiolytic Effects

Research has indicated that derivatives of benzodiazepines can significantly reduce anxiety levels in preclinical models. The specific effects of this compound on anxiety-related behaviors have been explored through various assays:

| Study | Method | Findings |

|---|---|---|

| Study A | Elevated Plus Maze | Significant increase in time spent in open arms compared to control (p < 0.05) |

| Study B | Light-Dark Test | Reduced latency to enter the light compartment (p < 0.01) |

Antiviral Activity

Some studies have investigated the antiviral potential of benzodiazepine derivatives against HIV. For instance, TIBO derivatives have demonstrated efficacy against HIV replication by inhibiting reverse transcriptase. The structure-activity relationship analysis suggests that modifications similar to those seen in this compound could yield compounds with enhanced antiviral properties .

Case Study 1: Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with a benzodiazepine derivative showed a significant reduction in anxiety scores compared to placebo after four weeks of treatment (p < 0.01). The study highlighted the importance of dose optimization for achieving therapeutic efficacy while minimizing side effects.

Case Study 2: HIV Replication Inhibition

A series of experiments demonstrated that certain derivatives derived from the benzodiazepine framework inhibited HIV replication at nanomolar concentrations without significant cytotoxicity. For example, one derivative exhibited IC50 values as low as 30 nM against HIV strains resistant to conventional therapies .

Q & A

Q. What are the optimized synthetic routes for 2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid, and how do reaction parameters influence yield and purity?

Classification : Basic (Synthesis Optimization) Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Key parameters include:

- Temperature : Lower temperatures (0–5°C) during cyclization reduce side reactions like dimerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, improving reaction homogeneity .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure in benzodiazepine formation .

Post-synthesis, purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) . Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its conformation?

Classification : Basic (Structural Elucidation) Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodiazepine core and carboxylic acid substituent. Key signals include:

- δ 7.2–7.5 ppm (aromatic protons) .

- δ 170–175 ppm (carbonyl carbons) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for understanding reactivity .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 247.0845 for C₁₁H₁₁N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

Classification : Advanced (Data Contradiction Analysis) Methodological Answer : Discrepancies often arise from assay conditions or target selectivity. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions (pH 7.4, 37°C) to compare potency across studies .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .

- Structural Analog Comparison : Test derivatives (e.g., methyl ester or amide variants) to isolate pharmacophore contributions .

Q. What experimental designs are recommended to study its interaction with neurological targets (e.g., GABA receptors or monoamine oxidases)?

Classification : Advanced (Target Interaction Studies) Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant GABAₐ receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes, guiding mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. How can analytical methods be developed to detect trace impurities in synthesized batches?

Classification : Advanced (Analytical Chemistry) Methodological Answer :

- HPLC-MS/MS : Detect impurities at <0.1% levels using a gradient elution (5–95% acetonitrile over 30 min) and MRM transitions .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., TMSP) for impurity quantification without reference standards .

Q. What strategies are effective for correlating structural modifications (e.g., substituent variations) with solubility and bioavailability?

Classification : Advanced (Structure-Activity Relationship) Methodological Answer :

- LogP Measurement : Shake-flask method or HPLC-derived retention times to assess hydrophobicity .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .

- Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility without altering bioactivity .

Q. How can molecular modeling predict the compound’s reactivity in novel synthetic pathways (e.g., photochemical reactions)?

Classification : Advanced (Computational Chemistry) Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

- TD-DFT for Photoreactivity : Simulate UV-vis spectra to identify chromophores prone to photooxidation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to guide reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.